molecular formula C27H42N6O8S2 B12629102 L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine CAS No. 920011-66-1

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine

Cat. No.: B12629102
CAS No.: 920011-66-1
M. Wt: 642.8 g/mol
InChI Key: BXDZLCVWGZHRQB-JMMIECQRSA-N
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Description

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine is a peptide compound composed of five amino acids: L-alanine, L-tyrosine, L-methionine, and L-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids. Each addition involves deprotection, activation, and coupling steps. The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The methionine residues can undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of multiple methionine residues allows for redox reactions, while the tyrosine residue enables phosphorylation, making this peptide versatile in various applications .

Properties

CAS No.

920011-66-1

Molecular Formula

C27H42N6O8S2

Molecular Weight

642.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C27H42N6O8S2/c1-15(28)23(36)33-21(14-16-4-6-17(34)7-5-16)26(39)31-18(10-12-42-2)24(37)30-19(11-13-43-3)25(38)32-20(27(40)41)8-9-22(29)35/h4-7,15,18-21,34H,8-14,28H2,1-3H3,(H2,29,35)(H,30,37)(H,31,39)(H,32,38)(H,33,36)(H,40,41)/t15-,18-,19-,20-,21-/m0/s1

InChI Key

BXDZLCVWGZHRQB-JMMIECQRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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